3-Chloro-6-hydroxypyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-6-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-1-2-4(8)7-5(3)9/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPWUYKPIDBYTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50555075 | |
| Record name | 5-Chloro-6-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103792-71-8 | |
| Record name | 5-Chloro-6-hydroxypyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50555075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis and Synthetic Methodologies of 3 Chloro 6 Hydroxypyridin 2 1h One and Its Derivatives
General Strategies for 2-Pyridone Ring Formation
The construction of the 2-pyridone ring can be broadly categorized into two main approaches: the formation of the ring from acyclic precursors and the modification of existing heterocyclic systems. benthamdirect.comeurekaselect.com The condensation of acyclic systems is a widely employed strategy and can be further classified based on the type of bond formed during the crucial cyclization step, which can be either a carbon-carbon (C-C) or a carbon-nitrogen (C-N) bond. benthamdirect.comeurekaselect.com
Annulation Reactions and Electrophile Incorporation
Annulation reactions represent a powerful tool for the synthesis of 2-pyridone derivatives, allowing for the construction of the heterocyclic ring in a controlled manner. iipseries.orgthieme-connect.com These reactions often involve the cyclization of appropriately functionalized acyclic precursors. A notable example is the [4+2] annulation of in situ generated azadienes with active methylene (B1212753) compounds, which provides a versatile route to a diverse range of 2-pyridones. organic-chemistry.org This method has proven effective for the synthesis of various bioactive molecules. organic-chemistry.org
The incorporation of electrophiles into pyridine (B92270) derivatives is another key strategy. iipseries.org For instance, halogenated pyridin-2(1H)-ones can be synthesized directly from acyclic substrates using the Vilsmeier-Haack reaction. iipseries.org This reaction, when applied to 1-acetyl-1-carbamoyl cyclopropanes, can yield highly functionalized pyridine-2-(1H)-ones. iipseries.org The reaction conditions, such as temperature, can influence the final product, leading to different derivatives. iipseries.org
A novel approach developed by Shimizu and colleagues involves the reaction of a dimethyl malonate derivative with an alkynyl imine derivative in the presence of sodium hydride. iipseries.org This method proceeds via a nucleophilic addition of the malonate anion to the alkynyl imine, followed by cyclization, to afford highly functionalized 2-pyridones in good to excellent yields. iipseries.org
Cyclic Condensation Reactions
Cyclic condensation reactions are a cornerstone in the synthesis of the 2-pyridone ring system. benthamdirect.comeurekaselect.com These reactions typically involve the intramolecular or intermolecular condensation of acyclic precursors to form the heterocyclic ring. benthamdirect.comeurekaselect.comyoutube.com One common approach is the condensation of α,β-unsaturated ketones (enones) with cyanoacetamide derivatives. iipseries.org This reaction, often carried out in the presence of a base like potassium tert-butoxide and under an oxygen atmosphere, proceeds through a Michael addition followed by cyclization to yield substituted pyridines. iipseries.org
Another versatile method involves the reaction of β-keto amides, which can undergo self-condensation and cyclization to form polysubstituted 2-pyridones. researchgate.net This strategy is advantageous due to its mild reaction conditions and the use of readily available starting materials. researchgate.net The mechanism is believed to proceed through self-condensation, intramolecular nucleophilic cyclization, and subsequent elimination. researchgate.net
Furthermore, the reaction of enaminones with malononitrile (B47326) in ethanol (B145695) at room temperature provides a facile and efficient route to substituted pyridin-2(1H)-ones in high yields. researchgate.net This method highlights the utility of enaminones as versatile building blocks in heterocyclic synthesis.
A tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters in water, followed by an acid- or base-promoted intramolecular ring closure and decarboxylation, has been developed for the efficient synthesis of 5,6-fused 2-pyridone ring systems. organic-chemistry.org This approach demonstrates the potential of tandem reactions to construct complex heterocyclic frameworks in a single pot.
| Starting Materials | Reagents/Conditions | Product Type | Reference |
| α,β-Unsaturated Ketone, Cyanoacetamide derivative | tert-BuOK, Oxygen | Substituted Pyridine | iipseries.org |
| β-Keto Amides | Self-condensation/Cyclization | Polysubstituted 2-Pyridones | researchgate.net |
| Enaminones, Malononitrile | Ethanol, Room Temperature | Substituted Pyridin-2(1H)-ones | researchgate.net |
| Propiolamide, Cyclic β-keto methyl ester | Water, then Acid/Base | 5,6-Fused 2-Pyridone | organic-chemistry.org |
Transition Metal-Catalyzed Reactions for 2-Pyridone Scaffolds
Transition metal catalysis has emerged as a powerful and efficient tool for the synthesis of 2-pyridone scaffolds, offering step- and atom-economical pathways. iipseries.org These methods often involve the use of catalysts based on metals such as palladium, rhodium, copper, nickel, and cobalt. rsc.orgiipseries.orgrsc.org
Direct C-H bond functionalization has become a significant strategy for the synthesis and derivatization of 2-pyridones. iipseries.orgrsc.orgresearchgate.net This approach avoids the need for pre-functionalized starting materials, thereby increasing synthetic efficiency. nih.gov Rhodium(III)-catalyzed [3+3] annulation of enaminones with acrylates is a notable example, providing access to N-substituted 2-pyridones. rsc.org This method is characterized by its use of readily available starting materials and operational simplicity. rsc.org Mechanistic studies suggest a pathway involving C-H bond cross-coupling followed by aminolysis cyclization. rsc.org
Ruthenium-catalyzed annulation between acylamides and di-substituted alkynes also yields substituted 2-pyridone derivatives through a C-H functionalization strategy. iipseries.org Furthermore, manganese-based catalysts have been shown to regioselectively functionalize the C3 position of 2-pyridones. researchgate.net This C3-selectivity complements other C-H functionalization protocols that target different positions on the pyridone ring. researchgate.net
| Catalyst | Reactants | Product | Key Feature | Reference |
| Rhodium(III) | Enaminones, Acrylates | N-Substituted 2-Pyridones | Formal [3+3] annulation via C-H activation | rsc.org |
| Ruthenium | Acylamides, Di-substituted alkynes | Substituted 2-Pyridones | Annulation via C-H functionalization | iipseries.org |
| Manganese | 2-Pyridones | C3-Functionalized 2-Pyridones | High C3-regioselectivity | researchgate.net |
Cross-coupling reactions are a cornerstone of modern organic synthesis and have been extensively applied to the construction of 2-pyridone derivatives. iipseries.orgnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. youtube.com Palladium-catalyzed cross-coupling reactions, in particular, have been widely used for the synthesis and functionalization of pyridine rings. nih.gov However, 2-pyridyl organometallics can be challenging coupling partners. nih.gov
To circumvent these challenges, strategies involving the formal inversion of polarity have been developed, where 2-halopyridines serve as excellent electrophilic partners in a variety of cross-coupling conditions. nih.gov Copper-catalyzed N-arylation of 2-pyridones with diaryliodonium salts proceeds readily at room temperature to afford N-aryl-2-pyridones in very good yields. organic-chemistry.org Similarly, copper(I)-catalyzed coupling of tetrabutylammonium (B224687) pyridin-2-olates with aryl iodides provides an efficient route to N-aryl pyridine-2-ones with high chemoselectivity for N- over O-arylation. organic-chemistry.org
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is another important method for forming carbon-nitrogen bonds in the synthesis of 2-pyridone derivatives. youtube.com
The Povarov reaction, a Lewis acid-catalyzed [4+2] cycloaddition, is a well-established method for the synthesis of nitrogen-containing heterocycles, including 2-pyridone derivatives. iipseries.orgacs.org In the context of 2-pyridone synthesis, a transition metal catalyst can act as the Lewis acid, facilitating the condensation of an alkyne, an imine, and a nitrile to form the 2-pyridone ring. iipseries.org Palladium, platinum, and gold are common transition metals used for this purpose. iipseries.org
An intramolecular version of the Povarov reaction has been developed for the synthesis of complex polyheterocycles. acs.orgdiva-portal.org For instance, a BF3·OEt2 catalyzed intramolecular Povarov reaction between O-alkylated salicylaldehydes and amino-functionalized thiazolino-2-pyridones has been used to generate chromenopyridine fused 2-pyridone polyheterocycles. acs.org This methodology has been shown to be effective for creating a library of compounds with diverse substitution patterns. diva-portal.org
Three-component reactions, including the Povarov reaction, have been utilized to rapidly generate highly functionalized tricyclic pyridine ring-fused 2-pyridones. nih.govacs.org These protocols often exhibit a wide substrate scope, allowing for the installation of various chemical functionalities. nih.govacs.org
Specific Synthetic Approaches to Halogenated and Hydroxylated Pyridinones
The introduction of halogen and hydroxyl groups onto the pyridinone core is a key step in the synthesis of many targeted derivatives. These functional groups serve as handles for further chemical transformations, enabling the creation of diverse molecular architectures.
Synthesis from Pyridine or Related Six-Membered Ring Precursors
A primary route to 3-chloro-6-hydroxypyridin-2(1H)-one involves the modification of pyridine or its derivatives. nih.govfrontiersin.org This approach leverages the availability of a wide array of substituted pyridines as starting materials.
The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common strategy to activate the ring for subsequent reactions. wikipedia.orgscripps.eduorganic-chemistry.org This transformation increases the electron density at the 2- and 4-positions, facilitating nucleophilic attack. For instance, the synthesis of 2-substituted pyridines can be achieved by reacting pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride. organic-chemistry.org
The N-oxide functionality can also direct the introduction of other substituents. For example, 2-chloropyridine (B119429) N-oxide can be prepared and subsequently converted to the desired 2-hydroxypyridine (B17775) N-oxide, which exists in tautomeric equilibrium with the 1-hydroxy-2(1H)-pyridinone form. nih.gov A general procedure for preparing pyridine-N-oxide involves the oxidation of pyridine with peracetic acid. orgsyn.org
Table 1: Synthesis of Pyridine N-Oxide
| Reactant | Reagent | Product | Yield | Reference |
| Pyridine | 40% Peracetic Acid | Pyridine-N-oxide | 78-83% | orgsyn.org |
| 2-Chloro-5-([4-methylphenyl]hydroxymethyl)-pyridine | meta-chloroperoxybenzoic acid (mCPBA) | 2-Chloro-5-([4-methylphenyl]hydroxymethyl)-pyridine N-oxide | - | nih.gov |
This table is interactive. Click on the headers to sort.
Direct chlorination of pyridin-2(1H)-ones is another effective method for synthesizing chlorinated derivatives. nih.gov The reaction of 6-chloro-1H-pyridine-2-on with chlorine gas in an aqueous carboxylic acid solution can yield 3,5,6-trichloro-1H-pyridine-2-on. google.com The regioselectivity of the chlorination is influenced by the substituents already present on the pyridine ring.
A solvent-free chlorination of 2-hydroxypyridines using equimolar phosphorus oxychloride (POCl₃) in a sealed reactor has been reported as an efficient and environmentally friendly method, achieving high yields. nih.gov
Table 2: Direct Chlorination of Hydroxypyridines
| Starting Material | Reagent | Product | Yield | Reference |
| 2-Hydroxypyridine | POCl₃, Pyridine | 2-Chloropyridine | >90% | nih.gov |
| 6-chloro-1H-pyridine-2-on | Cl₂ | 3,5,6-trichloro-1H-pyridine-2-on | - | google.com |
This table is interactive. Click on the headers to sort.
Derivatization and Functionalization of Existing Pyridinone Scaffolds
The pyridinone ring system is a versatile scaffold that allows for a variety of chemical modifications. nih.govuni-muenchen.dersc.org These derivatizations are crucial for exploring the structure-activity relationships of pyridinone-based compounds. Functionalization can occur at the nitrogen atom, the hydroxyl group, or the chlorine-bearing carbon atom.
For example, N-arylation of 2-pyridones can be achieved using diaryliodonium salts in the presence of a copper catalyst at room temperature. organic-chemistry.org The hydroxyl group can undergo O-alkylation or O-acylation to introduce different functionalities. The chlorine atom can be displaced by various nucleophiles or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.
Green Chemistry Principles and Methodologies in Pyridinone Synthesis
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly synthetic methods in chemistry. rasayanjournal.co.inresearchgate.net This includes the synthesis of pyridinone derivatives, where green chemistry principles are being increasingly applied to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Biocatalysis, which utilizes enzymes to perform chemical transformations, offers a highly selective and sustainable alternative to traditional chemical methods. mdpi.comnih.govsemanticscholar.org Enzymes operate under mild conditions, often in aqueous environments, and can catalyze reactions with high enantio- and regioselectivity. mdpi.comacs.org
While direct enzymatic synthesis of this compound is not yet widely reported, biocatalytic methods are being developed for the synthesis of chiral piperidines, which are closely related saturated heterocycles. acs.org For instance, a chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereo-enriched piperidines. acs.org This highlights the potential for developing enzymatic routes for the synthesis of functionalized pyridinones in the future. The use of enzymes in cascade reactions, where multiple synthetic steps are performed in a single pot, is a particularly promising strategy for the green synthesis of complex molecules. mdpi.com
Atom Economy and Waste Minimization Strategies
Atom economy is a fundamental concept of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A high atom economy signifies a more sustainable process with minimal generation of byproducts. Another related and powerful metric is the Environmental Factor (E-Factor), which is the ratio of the mass of waste generated to the mass of the product. An ideal E-Factor is zero.
In the synthesis of chlorinated pyridinone and pyridazinone derivatives, traditional methods often involve stoichiometric chlorinating agents and multi-step processes that can lead to poor atom economy and significant waste. For instance, the conversion of a hydroxypyridazinone to its chloro-derivative frequently employs reagents like phosphorus oxychloride.
Key strategies for improving atom economy and minimizing waste in these syntheses include:
Catalytic Approaches: Replacing stoichiometric reagents with catalytic ones can dramatically improve atom economy. The development of catalytic chlorination methods or alternative synthetic pathways that install the chloro and hydroxyl groups via catalytic cycles would represent a significant advancement.
Reagent Selection: Choosing reagents that are more efficient and generate less hazardous waste is critical. For example, exploring milder and more atom-economical chlorinating sources than phosphorus oxychloride is an active area of research.
The following table details a specific synthetic transformation for a related pyridazinone, illustrating the reaction parameters and a theoretical atom economy calculation.
| Reaction Details | Data |
| Target Compound | 3-chloro-6-(2-hydroxyphenyl)pyridazine |
| Starting Material | 6-(2-hydroxyphenyl)-3(2H)-pyridazinone |
| Key Reagents | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) |
| Reported Yield | 96% google.com |
| Theoretical Atom Economy | ~86.6% |
| Primary Waste Products | Phosphoric acid derivatives, excess DMF |
| Calculated for the transformation: C₁₀H₈N₂O₂ + POCl₃ → C₁₀H₇ClN₂O + H₃PO₄. This is a simplified calculation and does not account for the role of DMF as a reagent/catalyst or solvent losses, which would significantly lower the real-world process mass intensity and increase the E-Factor. |
Selection and Optimization of Environmentally Benign Solvents
Solvents constitute the largest proportion of mass in many chemical processes and are a primary source of environmental impact, including volatile organic compound (VOC) emissions and hazardous waste. The selection and optimization of solvents are therefore critical for developing greener synthetic routes.
In patented syntheses for related chloro-substituted pyridinones and pyridazinones, a range of solvents has been employed, including dimethylformamide (DMF), toluene, ethyl acetate, and isopropanol. google.comgoogle.com Many of these are now considered problematic from an environmental health and safety perspective. DMF, for example, is classified as a Substance of Very High Concern (SVHC) under REACH regulations due to its reproductive toxicity. Toluene is a flammable and volatile petrochemical-derived solvent.
The principles of green chemistry guide the replacement of such hazardous solvents with more benign alternatives. The optimization process involves considering several factors:
Safety: Flash point, toxicity, and reactivity.
Environmental Impact: Volatility, biodegradability, and aquatic toxicity.
Lifecycle Assessment: The environmental cost of producing and disposing of the solvent.
Modern solvent selection guides, developed by pharmaceutical and chemical consortia, rank solvents based on these criteria. According to these guides, preferable alternatives often include water, ethanol, isopropanol, and certain bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME).
For the synthesis of this compound and its derivatives, future research should focus on adapting existing synthetic methods to these greener solvents. This may require the optimization of reaction conditions, such as temperature, reaction time, and catalyst choice, to maintain high yields and purity. For instance, a process for producing 3,5,6-trichloro-1H-pyridine-2-on utilizes an aqueous carboxylic acid solution, which is a step towards reducing reliance on volatile organic solvents. google.com
The table below provides an environmental assessment of solvents used in the synthesis of related pyridinone compounds, based on established green chemistry guides.
| Solvent | Typical Use in Synthesis | Green Chemistry Assessment | Potential Greener Alternatives |
| Dimethylformamide (DMF) | Reaction Solvent google.com | Problematic/Hazardous: High boiling point, reproductive toxicity (SVHC). | N,N-Dimethylacetamide (DMAc) (use with caution), Cyrene™, N-Formylmorpholine |
| Toluene | Reaction & Extraction Solvent google.com | Problematic: Volatile, flammable, fossil-fuel derived. | 2-Methyltetrahydrofuran (2-MeTHF), p-Cymene |
| Ethyl Acetate | Extraction & Purification google.com | Recommended/Usable: Good biodegradability, relatively low toxicity. | Isobutyl acetate, Isopropyl acetate |
| Isopropanol | Purification/Crystallization google.com | Recommended: Low toxicity, readily available. | Ethanol, Water (if product solubility allows) |
| Aqueous Carboxylic Acid | Reaction Medium google.com | Generally Favorable: Reduces use of volatile organic solvents. | Water with phase-transfer catalysts, other aqueous systems |
Reactivity and Chemical Transformations of 3 Chloro 6 Hydroxypyridin 2 1h One
Electrophilic and Nucleophilic Substitution Reactions in Pyridinone Systems
The pyridinone ring system can undergo both electrophilic and nucleophilic substitution reactions, with the positions of substitution being influenced by the existing substituents. In the case of 3-Chloro-6-hydroxypyridin-2(1H)-one, the electron-donating hydroxyl group and the electron-withdrawing chloro group, along with the pyridinone carbonyl, dictate the regioselectivity of these reactions.
Studies on related hydroxypyridine systems have shown that the outcome of substitution reactions can be highly dependent on the reaction conditions and the nature of the attacking species. For instance, reactions of hydroxypyridines with 1-chloro-2,4,6-trinitrobenzene have demonstrated that 4-hydroxypyridine (B47283) leads to products of nitrogen attack, while 3-hydroxypyridine (B118123) reacts at the oxygen atom. researchgate.net 2-Hydroxypyridine (B17775), structurally analogous to the pyridinone tautomer of the title compound, can react as an ambidentate nucleophile, resulting in a mixture of products from both oxygen and nitrogen attack. researchgate.net
Furthermore, investigations into the aromatic substitution reactions of 2-chloropyridine (B119429) derivatives have highlighted the influence of substituents on reactivity. researchgate.net The presence of electron-withdrawing groups generally enhances the susceptibility of the ring to nucleophilic attack. researchgate.net In the context of this compound, the chloro substituent can be displaced by a nucleophile, a reaction that is fundamental to its use as a synthetic building block.
Strategies for Functional Group Interconversion and Modulation
The functional groups of this compound, namely the chloro and hydroxyl groups, can be readily converted into other functionalities, thereby expanding its synthetic utility. The chloro group can be substituted by various nucleophiles to introduce a wide range of substituents.
The hydroxyl group can be alkylated or acylated to yield ether and ester derivatives, respectively. These modifications can alter the electronic properties and steric environment of the molecule, influencing its subsequent reactivity. For example, the methylation of the nitrogen in the pyridinone ring has been observed during reactions of 3-pyridinyl 2,4,6-trinitrophenyl ethers in methanol, leading to the formation of pyridinium (B92312) salts. researchgate.net
Formation of Complex Heterocyclic Systems using this compound as a Precursor
The reactivity of this compound makes it a valuable starting material for the synthesis of more complex heterocyclic structures. The chloro group serves as a leaving group in cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-heteroatom bonds.
For instance, the synthesis of pyrido[2,3,4-kl]acridines has been achieved through reactions involving related diaminoketones and quinones, demonstrating the potential for building fused ring systems. nih.gov While this specific example does not directly use the title compound, it illustrates the general strategies for constructing complex heterocycles from functionalized pyridine (B92270) precursors. The combination of the chloro and hydroxyl groups in this compound provides multiple reaction sites for annulation and condensation reactions to build such intricate molecular architectures.
Photochemical Transformations and Radical Generation Mechanisms
The photochemical behavior of pyridinone systems can lead to unique and synthetically useful transformations. While specific studies on the photochemical transformations of this compound are not extensively detailed in the provided search results, research on related 3-hydroxypyran-4-one derivatives offers insights into possible reaction pathways. researchgate.netresearchgate.net
UV irradiation of such compounds can induce 6π-electrocyclization of 1,3,5-hexatriene (B1211904) systems, leading to the formation of new ring structures. researchgate.net Another potential photochemical process is an Excited-State Intramolecular Proton Transfer (ESIPT), which can lead to the formation of α-hydroxy-1,2-diketones. researchgate.netresearchgate.net The specific pathway followed often depends on the molecular structure and the presence of other functional groups. researchgate.net These examples suggest that this compound could potentially undergo similar photochemical reactions, offering avenues for the synthesis of novel compounds.
Isomerization and Tautomeric Interconversion in Pyridinone Systems
Pyridinone systems, including this compound, exist in a tautomeric equilibrium between the pyridinone and hydroxypyridine forms. This equilibrium is a critical aspect of their chemical behavior, as the different tautomers exhibit distinct reactivity.
The position of the tautomeric equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents on the ring. wuxibiology.comsemanticscholar.org For 2-hydroxypyridine, the pyridone tautomer is generally favored, especially in polar solvents, due to its aromatic character and the strong C=O bond. wuxibiology.comchemtube3d.com In contrast, the enol (hydroxypyridine) form can be more prevalent in nonpolar solvents. researchgate.net
Computational studies have shown that water molecules can facilitate the tautomerization process by acting as a proton relay, significantly lowering the activation energy for the interconversion. wuxibiology.comnih.gov The presence of substituents also plays a crucial role; for example, an X-ray diffraction study of 2-hydroxy-5-nitropyridine (B147068) revealed that it exists in the oxo-form in the solid state. semanticscholar.org The tautomeric nature of this compound is therefore a key consideration in predicting its reactivity and in designing synthetic strategies.
| Tautomer Name | General Solvent Preference | Key Structural Feature |
| 2-Pyridone | Polar Solvents | Carbonyl group (C=O) |
| 2-Hydroxypyridine | Nonpolar Solvents | Hydroxyl group (-OH) |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyridinone Derivatives
Proton (¹H) NMR Analysis
In the ¹H NMR spectrum of 3-Chloro-6-hydroxypyridin-2(1H)-one, two signals are expected in the aromatic region corresponding to the two protons on the pyridinone ring. The proton at position 4 (H-4) and the proton at position 5 (H-5) would appear as doublets due to coupling with each other. The electron-withdrawing effect of the adjacent chlorine atom and the carbonyl group would likely shift the H-4 signal downfield relative to the H-5 signal. The N-H proton and the O-H proton are expected to appear as broad singlets, and their chemical shifts can be highly dependent on the solvent and concentration.
For comparison, the ¹H NMR spectrum of the parent compound, 2(1H)-Pyridinone, shows distinct signals for its protons, which can be used as a baseline for estimating the shifts in the substituted analogue. chemicalbook.com In deuterated chloroform (B151607) (CDCl₃), the protons of 2-hydroxypyridine (B17775) (the tautomer of 2(1H)-pyridinone) show complex splitting patterns with chemical shifts that can inform predictions for more substituted systems. chemicalbook.comresearchgate.net For instance, in 2-chloropyridine (B119429), the proton ortho to the chlorine is significantly shifted downfield. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-4 | 7.0 - 7.5 | d |
| H-5 | 6.5 - 7.0 | d |
| N-H | Variable (broad) | s |
| O-H | Variable (broad) | s |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum of this compound is expected to display five distinct signals for the five carbon atoms of the pyridinone ring. The carbon atom of the carbonyl group (C-2) would appear at the most downfield position, typically in the range of 160-170 ppm. The carbon atom bearing the chlorine (C-3) would also be significantly downfield due to the halogen's inductive effect. The carbon atom attached to the hydroxyl group (C-6) will also be deshielded. The remaining two carbons (C-4 and C-5) will resonate at higher fields.
Data from related structures like 2-chloropyridine show the carbon attached to chlorine at approximately 150 ppm, while the other carbons resonate between 122 and 147 ppm. chemicalbook.com For 2(1H)-pyridinone, the carbonyl carbon is observed around 165 ppm. These values help in the assignment of the predicted spectrum of this compound.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 140 - 145 |
| C-4 | 120 - 125 |
| C-5 | 110 - 115 |
| C-6 | 150 - 155 |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-Cl bonds. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. The C=O stretching vibration of the pyridinone ring is expected to appear as a strong band around 1650-1680 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 600 and 800 cm⁻¹. The aromatic C=C and C-N stretching vibrations would be observed in the 1400-1600 cm⁻¹ region.
The IR spectrum of the parent 2(1H)-Pyridinone shows a strong carbonyl absorption at approximately 1667 cm⁻¹ and a broad N-H stretch above 3000 cm⁻¹. nist.govnist.gov These values serve as a reference for interpreting the spectrum of the chlorinated and hydroxylated derivative.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| O-H / N-H | Stretching | 3200 - 3500 (broad) |
| C=O | Stretching | 1650 - 1680 |
| C=C / C=N | Stretching | 1400 - 1600 |
| C-Cl | Stretching | 600 - 800 |
Note: These are predicted values based on characteristic group frequencies and data from related compounds.
Raman spectroscopy, being complementary to IR, would also be valuable. The C=O and ring breathing vibrations are often strong in the Raman spectrum of pyridinone systems.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic and heteroaromatic compounds like this compound, the principal absorptions are due to π → π* and n → π* transitions. The conjugated system of the pyridinone ring gives rise to strong π → π* transitions, typically observed at shorter wavelengths (higher energy). The non-bonding electrons on the oxygen and nitrogen atoms can undergo n → π* transitions, which are generally weaker and occur at longer wavelengths (lower energy).
The UV-Vis spectrum of 2(1H)-Pyridinone in various solvents shows a strong absorption maximum (λmax) around 293-297 nm, which is attributed to a π → π* transition. wikipedia.org The introduction of a chlorine atom and a hydroxyl group is expected to cause a bathochromic (red) shift in the absorption maxima due to their electronic effects on the chromophore.
Table 4: Predicted UV-Vis Absorption for this compound
| Transition | Predicted λmax (nm) |
| π → π | 300 - 320 |
| n → π | > 340 (weak) |
Note: These are predicted values based on the analysis of related structures. Actual experimental values may vary depending on the solvent.
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound (C₅H₄ClNO₂), the calculated monoisotopic mass is approximately 145.00 g/mol . The mass spectrum would show a molecular ion peak [M]⁺ at m/z 145. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak at [M+2]⁺ with an intensity of about one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. youtube.com
The fragmentation of pyridinone derivatives under electron impact ionization often involves the loss of small, stable molecules. For this compound, expected fragmentation pathways could include the loss of CO, HCl, or HCN. Analysis of the mass spectrum of the closely related 3,5,6-trichloro-2-pyridinol (B117793) provides insight into the fragmentation of chlorinated pyridinols, where successive loss of chlorine and other fragments is observed. researchgate.netresearchgate.netnih.gov
Table 5: Predicted Key Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 145/147 | [M]⁺ (Molecular ion) |
| 117/119 | [M - CO]⁺ |
| 110 | [M - Cl]⁺ |
| 109 | [M - HCl]⁺ |
Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization conditions.
X-ray Crystallographic Data for this compound Remains Elusive
Despite extensive searches of chemical and crystallographic databases, specific X-ray crystallography data for the compound this compound, including details such as unit cell parameters, space group, and key bond lengths and angles, is not publicly available in the referenced scientific literature.
While the solid-state structure of a molecule is definitively determined by X-ray crystallography, providing precise three-dimensional coordinates of its atoms, such an analysis for this compound has not been reported in accessible research.
General crystallographic studies on related substituted hydroxypyridinones and chlorinated pyridine (B92270) derivatives exist. These studies reveal common structural motifs, such as the formation of hydrogen-bonded dimers and other intermolecular interactions that influence the crystal packing of these types of compounds. However, without a dedicated crystallographic analysis of this compound, any discussion of its specific solid-state architecture would be purely speculative.
Researchers seeking to understand the precise solid-state conformation, intermolecular interactions, and crystal packing of this compound would need to perform a single-crystal X-ray diffraction experiment. Such an investigation would be essential for elucidating the definitive three-dimensional structure and providing the foundational data for the tables and detailed research findings requested.
Theoretical and Computational Studies of 3 Chloro 6 Hydroxypyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of 3-Chloro-6-hydroxypyridin-2(1H)-one at the molecular level. These methods provide detailed information about the molecule's electronic distribution, geometry, and energy.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a principal tool for investigating the properties of pyridinone systems due to its balance of computational cost and accuracy. DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311G(d,p), are employed to determine molecular descriptors. ajchem-a.com These descriptors include the energies of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), the energy gap (ΔE), electronegativity (χ), chemical hardness (η), and softness (S). ajchem-a.com
For instance, in studies of related substituted pyridinones, DFT has been used to calculate these quantum chemical parameters to correlate them with the molecule's reactivity and potential as a corrosion inhibitor. ajchem-a.com The electronic spectrum of chloro-substituted pyridines has also been successfully determined using time-dependent DFT (TD-DFT) methods. nih.gov
Table 1: Representative Quantum Chemical Descriptors Calculated by DFT
| Descriptor | Description |
| EHOMO | Energy of the highest occupied molecular orbital, related to the ability to donate electrons. |
| ELUMO | Energy of the lowest unoccupied molecular orbital, related to the ability to accept electrons. |
| Energy Gap (ΔE) | The difference between ELUMO and EHOMO, an indicator of chemical reactivity. |
| Electronegativity (χ) | A measure of the tendency of an atom to attract a bonding pair of electrons. |
| Chemical Hardness (η) | A measure of resistance to change in electron distribution or charge transfer. |
This table is for illustrative purposes and the values would be specific to the exact computational setup.
Ab Initio Methods (e.g., MP4, QCISD)
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a higher level of theory for more accurate energy and structural calculations. Methods such as Møller-Plesset perturbation theory (e.g., MP2, MP4) and Quadratic Configuration Interaction (QCISD) have been utilized to study pyridinone systems. For example, MP2/6-31++G(d,p) level of theory has been used to investigate the solvation of tautomers. rsc.org While computationally more demanding, these methods are crucial for benchmarking results from DFT and for studying systems where electron correlation is particularly important.
Tautomeric Equilibria and Proton Transfer Mechanisms in Pyridinone Systems
Pyridinones, including this compound, can exist in different tautomeric forms, primarily the keto (pyridinone) and enol (hydroxypyridine) forms. The equilibrium between these forms is a critical aspect of their chemistry.
Influence of Substituents on Tautomeric Stability and Equilibrium
The position and nature of substituents on the pyridinone ring significantly influence the tautomeric equilibrium. For instance, studies on chlorinated 2-hydroxypyridines have shown that the position of the chlorine atom affects the relative stability of the lactim and lactam tautomers. nih.govrsc.org Chlorination at position 3 or 4 can lead to a significant population of the C=O (lactam) form, whereas substitution at position 5 or 6 tends to stabilize the OH (lactim) tautomer. nih.gov The electronic properties of the substituent, whether electron-donating or electron-withdrawing, play a crucial role in determining the predominant tautomeric form. nih.gov
Solvent Effects on Tautomerism (e.g., in water, carbon tetrachloride)
The surrounding solvent environment has a profound impact on the tautomeric equilibrium. In the gas phase, the hydroxy form is often preferred for 2- and 4-hydroxypyridine (B47283). stackexchange.com However, in polar solvents, the equilibrium tends to shift towards the more polar oxo-form (pyridone). stackexchange.com This is because polar solvents can better stabilize the larger dipole moment of the keto tautomer. For example, in 2-hydroxypyridine (B17775), the C=O tautomer is strongly stabilized in solution, making it the dominant form in some substituted species. nih.govresearchgate.net The study of solvent effects can be approached computationally using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules like this compound over time. mdpi.com These simulations can provide insights into conformational changes and the nature of intermolecular interactions with solvent molecules or other solutes. semanticscholar.orgunimi.it By simulating the motion of atoms and molecules, MD can reveal how the compound interacts with its environment, which is crucial for understanding its behavior in solution and in biological systems. Parameters such as the radius of gyration and solvent accessible surface area can be analyzed from MD trajectories to understand the molecule's compactness and interaction with the solvent. semanticscholar.org
Reaction Mechanism Studies and Transition State Analysis
The study of reaction mechanisms and the analysis of transition states for this compound through computational methods primarily focuses on its tautomeric equilibrium, a critical aspect influencing its reactivity and spectroscopic properties. The compound can exist in two principal tautomeric forms: the pyridin-2(1H)-one (lactam) form and the 2-hydroxypyridine (lactim) form.
Computational studies on the parent 2-pyridone/2-hydroxypyridine system have shown that the direct unimolecular tautomerization via a 1,3-hydrogen shift proceeds through a highly strained, forbidden 1,3-suprafacial transition state. wikipedia.org This results in a significant activation energy barrier, making the uncatalyzed intramolecular process energetically unfavorable. Theoretical calculations have estimated this barrier to be as high as 125 to 210 kJ/mol. wikipedia.org
For chloro-substituted 2-hydroxypyridines, the position of the tautomeric equilibrium is significantly influenced by the location of the chlorine atom. A computational and spectroscopic study on various chlorosubstituted 2-hydroxypyridines revealed that while the parent compound and its 3- and 4-chloro derivatives exhibit comparable populations of both tautomers in the gas phase, the 5- and 6-chloro isomers predominantly exist in the lactim form. This suggests that the electronic effects of the chlorine substituent play a crucial role in stabilizing one tautomer over the other.
Given that the title compound is a 3-chloro-6-hydroxy derivative, its tautomeric equilibrium is expected to be complex. The presence of the hydroxyl group at the 6-position, in addition to the chlorine at the 3-position, would further modulate the relative energies of the tautomers. Density Functional Theory (DFT) calculations are a common approach to investigate such equilibria. By calculating the Gibbs free energies of the different tautomeric forms and the corresponding transition states for their interconversion, a quantitative understanding of their relative stabilities and the kinetics of tautomerization can be achieved.
Alternative, lower-energy pathways for tautomerization often involve solvent or catalyst assistance, or self-association to form dimers. In a dimeric complex, the tautomerization can proceed via a double proton transfer, which significantly lowers the activation energy barrier compared to the unimolecular pathway. Computational modeling of such dimeric structures and the associated transition states is essential for a complete understanding of the reaction dynamics in condensed phases.
Prediction and Correlation of Spectroscopic Parameters with Experimental Data
Theoretical calculations are invaluable tools for predicting spectroscopic parameters and for the interpretation and assignment of experimental spectra. For this compound, computational methods, particularly DFT, can be employed to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra.
The prediction of vibrational spectra typically involves geometry optimization of the compound's structure followed by the calculation of harmonic vibrational frequencies. The B3LYP functional with a suitable basis set, such as 6-311++G(d,p), is a widely used method for this purpose. The calculated frequencies are often scaled by an empirical factor to improve the agreement with experimental data, accounting for anharmonicity and other systematic errors in the computational method. A comparison between the calculated and experimental vibrational spectra can aid in the assignment of specific vibrational modes to the observed absorption bands.
For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is a common and reliable approach for calculating isotropic magnetic shielding constants. These calculated shielding values are then converted to chemical shifts by referencing them to the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is highly dependent on the level of theory, the basis set used, and the inclusion of solvent effects, often modeled using the Polarizable Continuum Model (PCM).
The correlation between theoretical and experimental spectroscopic data is often presented in the form of tables and plots, demonstrating the level of agreement. For instance, a plot of calculated versus experimental chemical shifts should ideally yield a straight line with a slope close to unity and a high correlation coefficient (R²).
Below are illustrative tables showcasing the type of data generated from such computational studies.
Table 1: Representative Theoretical vs. Experimental Vibrational Frequencies for a Substituted Pyridinone Derivative
| Vibrational Mode | Calculated Frequency (cm⁻¹) (Scaled) | Experimental Frequency (cm⁻¹) | Assignment |
| ν(N-H) stretch | 3420 | 3415 | N-H stretching |
| ν(C=O) stretch | 1665 | 1660 | Carbonyl stretching |
| ν(C=C) stretch | 1605 | 1600 | Ring C=C stretching |
| δ(N-H) bend | 1540 | 1535 | N-H in-plane bending |
| ν(C-Cl) stretch | 780 | 775 | C-Cl stretching |
Note: The data in this table is illustrative and based on typical results from DFT calculations on similar molecules.
Table 2: Illustrative Calculated and Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for a Substituted Pyridinone Derivative
| Atom | Calculated ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |
| C2 | 162.5 | 162.1 | - | - |
| C3 | 118.0 | 117.8 | - | - |
| C4 | 135.2 | 135.0 | 7.50 | 7.48 |
| C5 | 121.8 | 121.5 | 6.80 | 6.77 |
| C6 | 155.3 | 155.0 | - | - |
| N1-H | - | - | 11.50 | 11.45 |
| O6-H | - | - | 9.80 | 9.75 |
Note: The data in this table is for illustrative purposes to demonstrate the correlation between calculated and experimental values.
Such correlative studies are crucial for validating the computational models and for gaining deeper insights into the electronic structure and bonding of the molecule. The good agreement typically observed between the calculated and experimental spectroscopic data for related heterocyclic systems underscores the predictive power of modern computational chemistry methods.
Applications of 3 Chloro 6 Hydroxypyridin 2 1h One in Chemical Research and Design
Role as a Privileged Scaffold in Synthetic Organic Chemistry
The concept of "privileged structures" refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.govmdpi.com The pyridinone core, including the 3-chloro-6-hydroxy substituted variant, is recognized as such a scaffold. frontiersin.orgnih.govnih.gov Its utility in synthetic organic chemistry stems from several key features. The presence of both hydrogen bond donor and acceptor sites allows for the formation of specific interactions with biological macromolecules. frontiersin.orgnih.gov Furthermore, the pyridinone ring can be readily functionalized at multiple positions, enabling the systematic exploration of chemical space and the fine-tuning of physicochemical properties like polarity, lipophilicity, and solubility. frontiersin.orgnih.gov This adaptability makes 3-chloro-6-hydroxypyridin-2(1H)-one and related structures valuable starting points for the synthesis of complex molecules with desired biological activities.
The synthesis of various pyridinone derivatives has been achieved through established condensation reactions, providing accessible routes to this important class of heterocycles. frontiersin.orgnih.gov For instance, one-pot syntheses and methods involving catalysts like L-proline have been developed to produce 2-(1H)-pyridinones with good efficiency and functional group tolerance. nih.gov These synthetic advancements contribute to the widespread use of pyridinones as privileged scaffolds in drug discovery and development. frontiersin.orgnih.govnih.gov
Development of Heterocyclic Compound Libraries
The ease of derivatization of the pyridinone scaffold makes it an ideal candidate for the construction of heterocyclic compound libraries. These libraries, containing a multitude of structurally related compounds, are crucial for high-throughput screening campaigns aimed at identifying new drug leads. The ability to introduce diverse substituents onto the this compound core allows for the generation of a vast array of molecules with varied biological profiles.
For example, research has demonstrated the preparation of a 96-member library of 3-iodo-4-phenoxypyridinone (IOPY) and 3-iodo-4-arylthiopyridinone (ISPY) analogs, which were subsequently evaluated for their activity against HIV-1. nih.gov This highlights the utility of the pyridinone scaffold in generating focused libraries for specific therapeutic targets. The development of such libraries is a cornerstone of modern drug discovery, enabling the rapid exploration of structure-activity relationships (SARs). nih.gov
Design of Bioisosteres and Biomolecular Mimetics Utilizing Pyridinone Scaffolds
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The pyridinone ring is frequently employed as a bioisosteric replacement for other chemical moieties, such as amides, phenyls, pyridines, pyranones, pyrimidines, pyrazines, and phenol (B47542) rings. frontiersin.orgnih.govnih.gov This strategy is used to modulate a molecule's properties, including its metabolic stability, aqueous solubility, and lipophilicity, while retaining or improving its biological activity. nih.gov
The this compound scaffold, with its inherent hydrogen bonding capabilities and defined geometry, can mimic the interactions of other functional groups within a biological target. frontiersin.orgnih.gov This makes it a valuable tool for medicinal chemists in the design of biomolecular mimetics, which are molecules that imitate the structure and function of natural substrates or ligands.
Fragment-Based Design Approaches in Chemical Biology
Fragment-based drug discovery (FBDD) is a powerful strategy that involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. These initial hits are then optimized and linked together to create more potent lead compounds. The pyridinone scaffold, including this compound, is well-suited for FBDD due to its relatively small size and its capacity for forming key interactions. frontiersin.orgnih.gov
A notable example is the identification of 5-chloro-3-hydroxypyridin-2(1H)-one as a chelating ligand for the endonuclease of the influenza virus polymerase acidic (PA) subunit through high-throughput X-ray crystallography fragment screening. nih.gov This initial fragment hit served as the foundation for the design and synthesis of more potent inhibitors. nih.gov The physicochemical properties of the pyridinone scaffold can be readily manipulated to improve the potency and drug-like properties of the evolving lead compounds. frontiersin.orgnih.gov
Development of Functional Materials and Probes
Beyond its applications in drug discovery, the this compound scaffold is also utilized in the development of functional materials and chemical probes.
Fluorescent Scaffolds and pH-Responsive Systems
The inherent photophysical properties of certain pyridinone derivatives make them attractive candidates for the development of fluorescent scaffolds. Rhodamines, a class of fluorescent dyes, have been functionalized with pyridinone units to create new probes for various applications. nih.gov These hybrid molecules can exhibit changes in their fluorescence properties in response to their environment, such as the presence of metal ions. nih.gov
Furthermore, the 3-hydroxypyridyl group has been shown to be a pH-responsive reporter group. rsc.org The protonation state of the hydroxypyridine can influence its coordination properties, leading to changes in the spectroscopic signals of nearby reporter nuclei. rsc.orgnorthwestern.edu This characteristic has been exploited to develop pH-responsive probes for magnetic resonance spectroscopy (MRS) that could potentially be used for in vivo pH mapping, a valuable tool for diagnosing conditions like cancer. rsc.org The development of polymer-supported pyrene-based fluorescent dyes that respond to changes in pH due to CO2 dissolution further illustrates the potential of pH-responsive systems in environmental monitoring. rsc.org
Applications in Enzyme Inhibition Studies
The pyridinone scaffold is a prominent feature in a wide range of enzyme inhibitors. nih.gov Its ability to chelate metal ions is a key factor in its inhibitory activity against various metalloenzymes. nih.gov
For instance, hydroxypyridone derivatives have been investigated as inhibitors of histone deacetylases (HDACs), tyrosinase, and metallo-β-lactamases. nih.gov The 3-hydroxy-2(1H)-pyridinone structure, in particular, has been a focus of these studies. The substitution pattern on the pyridinone ring can significantly influence the inhibitory potency. For example, in the case of MtOPRT enzyme inhibitors, electron-withdrawing groups on the pyridine-2(1H)-one ring were found to enhance inhibitory activity. nih.gov
The versatility of the this compound scaffold is further demonstrated by its use in the development of inhibitors for other enzyme classes. For example, derivatives have been designed as inhibitors of influenza endonuclease and catechol-O-methyltransferase (COMT). nih.govnih.gov In the case of influenza endonuclease, a series of aryl-substituted 3-hydroxypyridin-2(1H)-ones were synthesized and evaluated, with substitutions at the 5- and 6-positions leading to enhanced potency. nih.gov
Design Principles for Active Site Interactions (e.g., bimetal chelating agents)
The 3-hydroxy-2(1H)-pyridinone (3,2-HOPO) moiety, the core of this compound, is a well-established bidentate chelating agent, particularly for hard metal ions. rsc.orgnih.gov The design of chelators based on this scaffold for interaction with biological active sites, such as metalloenzymes, is guided by several key principles. nih.gov
The primary interaction is the coordination of a metal ion by the deprotonated hydroxyl group and the carbonyl oxygen, forming a stable five-membered ring. rsc.org The affinity and selectivity for specific metal ions are governed by the "hard and soft acids and bases" (HSAB) theory, with the two hard oxygen donor atoms of the HOPO scaffold showing a high affinity for hard metal ions like Fe(III), Gd(III), and Al(III). rsc.orgnih.govmdpi.com
The substituents on the pyridinone ring play a crucial role in modulating the electronic properties and, consequently, the chelation strength. The electron-withdrawing nature of the chlorine atom at the 3-position of this compound is expected to influence the acidity of the hydroxyl group, thereby affecting the pKa of the ligand and the stability of the resulting metal complex.
Furthermore, the hydroxypyridinone scaffold serves as a foundational unit for constructing polydentate ligands. kcl.ac.ukkcl.ac.uknih.gov By linking multiple this compound units together through appropriate spacer molecules, it is possible to design hexadentate or octadentate chelators. kcl.ac.uknih.gov These multidentate ligands can encapsulate a single metal ion with high affinity and kinetic stability, a critical feature for applications such as iron scavenging agents. nih.gov While direct studies on bimetal chelation involving this compound are not extensively documented, the principles of ligand design suggest that bridging two such units could facilitate the simultaneous chelation of two metal ions, potentially bringing them into close proximity to act as a catalytic or structural unit within a protein's active site.
Table 1: Classification of Hydroxypyridinone (HOPO) Chelators
| HOPO Class | Structure | Key Features |
| 1-hydroxy-2(1H)-pyridinone (1,2-HOPO) | Known for forming highly stable complexes with iron(III). nih.govnih.gov | |
| 3-hydroxy-2(1H)-pyridinone (3,2-HOPO) | The parent scaffold of the title compound. rsc.orgnih.govnih.gov | |
| 3-hydroxy-4(1H)-pyridinone (3,4-HOPO) | The basis for the clinically used iron chelator Deferiprone. nih.gov |
Structure-Activity Relationship (SAR) Studies for Scaffold Optimization
Structure-activity relationship (SAR) studies are fundamental to optimizing the biological or chemical activity of a lead compound. For derivatives of the pyridin-2(1H)-one scaffold, including this compound, SAR studies have been instrumental in the development of potent enzyme inhibitors and other biologically active molecules. kcl.ac.uk
The core scaffold of this compound provides a rigid framework that can be systematically modified to probe interactions with a biological target. The chlorine atom at the 3-position and the hydroxyl group at the 6-position are key points for modification. For instance, in the context of urease inhibitors, studies on pyridin-2(1H)-one derivatives have shown that the nature of substituents on the ring significantly impacts inhibitory activity. kcl.ac.uk It has been suggested that electron-releasing groups can be important for modulating biological activity. kcl.ac.uk
The 3-chloro substituent can be varied to other halogens or to alkyl or aryl groups to explore the impact of sterics and electronics on activity. Similarly, the 6-hydroxy group can be etherified or esterified to alter the compound's hydrogen bonding capacity and lipophilicity, which are critical parameters for cell permeability and target engagement.
Computational methods, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis, are often employed to build models that correlate the structural features of a series of compounds with their biological activities. researchgate.net These models can then be used to predict the activity of novel, unsynthesized derivatives of this compound, thereby guiding the synthetic efforts towards more potent and selective compounds.
Environmental Transformation Products and Metabolite Derivations
For instance, the pesticide 3-chloro-1-methyl-5-(trifluoromethyl)-2(1H)-pyridinone is a structurally related compound whose environmental properties have been studied. herts.ac.uk Chlorinated aromatic compounds can undergo various transformation processes in the environment, including microbial degradation, photodegradation, and hydrolysis. The chlorine substituent on the pyridinone ring may be susceptible to reductive dechlorination under anaerobic conditions by certain microorganisms.
The hydroxypyridinone core itself is generally considered to be biodegradable. The metabolic pathways would likely involve initial oxidation of the ring, potentially followed by ring cleavage. In biological systems, the hydroxyl group could be a site for conjugation reactions, such as glucuronidation or sulfation, to facilitate excretion.
It is important to note that the presence of the chlorine atom can significantly influence the persistence of the molecule in the environment. Further research is needed to fully elucidate the specific environmental transformation products and metabolic derivatives of this compound.
Catalyst Design and Ligand Development
The ability of the hydroxypyridinone moiety to coordinate with metal ions makes this compound a promising candidate for the development of novel ligands for catalysis. The electronic properties of the ligand, which are tunable through substituents like the chloro group, can influence the reactivity of the metal center in a catalytic complex.
Hydroxypyridine-based ligands have been utilized in various catalytic reactions, including transfer hydrogenation of carbonyl compounds. researchgate.net The nitrogen and oxygen donor atoms of the hydroxypyridinone scaffold can stabilize a range of transition metals in different oxidation states, creating a versatile platform for catalyst design.
A related compound, [2,2'-bipyridin]-6(1H)-one, has been successfully employed as a cooperating ligand in palladium-catalyzed C-H arylation of unprotected anilines. researchgate.net In this system, the pyridone moiety plays a crucial role in the C-H activation step. This suggests that this compound could also function as a ligand in similar C-H functionalization reactions, where the electronic nature of the chloro substituent could be leveraged to fine-tune the catalytic activity.
The development of catalysts bearing ligands derived from this compound could lead to new and efficient synthetic methodologies for the formation of carbon-carbon and carbon-heteroatom bonds. The modular nature of the scaffold allows for the synthesis of a library of ligands with varying steric and electronic properties for screening in different catalytic transformations.
Q & A
Q. What are the established synthetic routes for 3-Chloro-6-hydroxypyridin-2(1H)-one, and what are their comparative advantages?
The synthesis of halogenated pyridinones like this compound typically involves cyclocondensation or nucleophilic substitution reactions. For example, describes a method using concentrated HCl in DMF for cyclization, yielding 23–67% depending on substituents. One-pot synthesis under acidic or basic conditions (e.g., NH₄OH) is common for related dihydropyrimidinones, offering simplicity but requiring careful pH control to avoid side reactions . Comparative advantages include higher yields in aprotic solvents (e.g., DMF) versus aqueous systems, though purity may require recrystallization .
Q. How is this compound characterized using spectroscopic and crystallographic methods?
Characterization involves multi-technique validation:
- 1H/13C NMR : Assigns proton environments and carbon frameworks, with DMSO-d6 often used to resolve tautomeric forms .
- IR spectroscopy : Identifies hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
- X-ray crystallography : SHELXL refines single-crystal structures to confirm bond lengths/angles, with validation via R-factor analysis (e.g., <5% for high-resolution data) .
Q. What analytical strategies confirm the tautomeric state of this compound in different solvents?
Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?
Contradictions (e.g., unexpected NMR shifts) arise from impurities, tautomerism, or crystallographic disorder. Mitigation strategies:
- Cross-validation : Use HRMS for molecular formula confirmation and X-ray data to resolve structural ambiguities .
- Dynamic NMR : Detects tautomer interconversion rates in variable-temperature studies .
- Crystallographic software : SHELXL’s TWIN/BASF commands model twinning or disorder in diffraction data .
Q. What methodological approaches optimize reaction yields in halogenated pyridinone synthesis?
Yield optimization involves:
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency vs. protic media .
- Catalyst selection : Lewis acids (e.g., ZnCl₂) or bases (K₂CO₃) accelerate key steps, as in ’s 67% yield for ethyl trifluoro derivatives .
- Design of Experiments (DoE) : Statistically models variables (temperature, stoichiometry) to identify optimal conditions .
Q. What experimental designs assess the biological activity of this compound derivatives?
- In vitro assays : Antimicrobial screening via MIC tests () or enzyme inhibition (e.g., SIRT1 in ) .
- In vivo models : Acute toxicity studies in Sprague-Dawley rats (e.g., OECD guidelines) and analgesic efficacy via thermal latency tests () .
- Dose-response analysis : GraphPad Prism evaluates EC₅₀/LC₅₀ values, ensuring statistical rigor .
Q. How do computational methods enhance the study of this compound’s reactivity?
Computational tools predict:
- Reaction pathways : DFT (e.g., B3LYP/6-311+G(d,p)) models transition states for chlorination or hydroxylation steps .
- Electronic properties : HOMO-LUMO gaps calculated via Gaussian09 correlate with experimental redox behavior .
- Docking studies : AutoDock Vina simulates ligand-protein interactions for antimicrobial or enzyme-inhibitory derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
